molecular formula C11H18N6O B12494823 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12494823
M. Wt: 250.30 g/mol
InChI Key: DTZSIDFGCUBHRJ-UHFFFAOYSA-N
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Description

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a triazine ring substituted with cyclohexylideneamino and dimethylamino groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C11H18N6O

Molecular Weight

250.30 g/mol

IUPAC Name

6-(cyclohexylideneamino)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18N6O/c1-17(2)10-13-9(12)14-11(15-10)18-16-8-6-4-3-5-7-8/h3-7H2,1-2H3,(H2,12,13,14,15)

InChI Key

DTZSIDFGCUBHRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)ON=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with dimethylamine under controlled conditions to form the dimethyl-substituted triazine. This intermediate is then reacted with cyclohexylideneamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine compounds .

Scientific Research Applications

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine:

    2,4-Diamino-6-chloro-1,3,5-triazine: This compound has a chlorine substituent, which gives it different chemical properties.

Uniqueness

6-[(cyclohexylideneamino)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable complexes and undergo various reactions makes it a valuable compound for research and industrial applications .

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